LY-294,002 hydrochloride
CAS No.: 934389-88-5
Cat. No.: VC0004320
Molecular Formula: C19H18ClNO3
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934389-88-5 |
---|---|
Molecular Formula | C19H18ClNO3 |
Molecular Weight | 343.8 g/mol |
IUPAC Name | 2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride |
Standard InChI | InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H |
Standard InChI Key | OQZQSRICUOWBLW-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES | C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl |
Introduction
Molecular Architecture and Biochemical Properties
Chemical Identity and Structural Features
LY-294,002 hydrochloride, systematically named 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride, features a benzopyranone core substituted with a morpholine ring and a phenyl group (Figure 1). The hydrochloride salt enhances aqueous solubility, critical for in vitro and in vivo applications . X-ray crystallography reveals that the planar benzopyranone moiety interacts with ATP-binding pockets of target kinases, while the morpholine group stabilizes interactions with hydrophobic residues .
Table 1: Physicochemical Properties of LY-294,002 Hydrochloride
Property | Value |
---|---|
Molecular Weight | 345.82 g/mol |
Purity | ≥99% (HPLC) |
Solubility | 10 mM in DMSO; 5 mg/mL in H2O |
LogP | 3.34 |
pKa | 3.47 |
Kinase Inhibition Profiles and Mechanism of Action
Primary Targets: PI3K Isoforms
LY-294,002 exhibits nanomolar to micromolar inhibitory activity against class I PI3Ks, with IC50 values of 0.31 μM (PI3Kβ), 0.73 μM (PI3Kα), 1.06 μM (PI3Kδ), and 6.60 μM (PI3Kγ) . Structural studies indicate competitive binding at the ATP site, preventing phosphorylation of phosphatidylinositol substrates .
Secondary Kinase Targets
Beyond PI3Ks, LY-294,002 inhibits:
Table 2: Comparative Inhibition of Key Targets
Target | IC50 (μM) | Biological Consequence |
---|---|---|
PI3Kα | 0.73 | Blocks AKT activation |
mTOR | 1.4 | Inhibits protein synthesis |
CK2 | 5.0 | Compromises DNA damage repair |
PIM1 | 2.1 | Reduces cell viability |
Anticancer Effects and Cellular Mechanisms
Proliferation Arrest in Solid Tumors
In SGC7901 gastric cancer cells, 50 μM LY-294002 induces G1/S cell cycle arrest (75.1% cells in G1 phase vs. 48.9% controls) and apoptosis (43.4% vs. 0.33% baseline) within 24 hours . Mitochondrial depolarization (Δψ collapse) occurs as early as 6 hours post-treatment, triggering cytochrome c release and caspase-9 activation .
Table 3: Antiproliferative Effects Across Cancer Models
Cell Line | IC50 (μM) | Apoptosis Rate (24 h) |
---|---|---|
SGC7901 (gastric) | 50 | 43.4% |
SMMC7721 (liver) | 45 | 38.1% |
MCF-7 (breast) | 60 | 29.8% |
Synergy with Chemotherapeutic Agents
Co-treatment with 5-fluorouracil enhances LY-294002’s efficacy in colorectal cancer models, reducing viable cell counts by 78% compared to monotherapy (52%) . This synergy correlates with downregulation of survivin and XIAP.
Non-Oncological Applications
Neuroprotective Effects
In rat cortical neurons, 10 μM LY-294002 attenuates Aβ42-induced toxicity by 62%, linked to reduced tau hyperphosphorylation via GSK-3β inhibition . Paradoxically, chronic exposure (>72 h) exacerbates oxidative stress, highlighting dose-dependent duality.
Immunomodulation
Formulation Advances and Pharmacokinetics
Nanoparticle Encapsulation
Poly(D,L-lactic acid)-b-poly(ethylene glycol) (PDLLA-PEG) nanoparticles achieve 20 wt% LY-294002 loading via hydrophobic ion pairing with hexadecylphosphonic acid (HDPA) . This formulation extends plasma half-life from 2.1 h (free drug) to 8.7 h in murine models, with pH-dependent release (89% at lysosomal pH 5.0 vs. 34% at physiological pH) .
Table 4: Nanoparticle Formulation Parameters
Parameter | LY-Only NPs | LY:HDPA NPs |
---|---|---|
Diameter (nm) | 142 ± 11 | 98 ± 6 |
Zeta Potential (mV) | -23.4 | -14.2 |
Drug Loading (%) | 8.2 | 19.7 |
Unconventional Biological Activities
GPCR Signaling Interference
LY-294002 (30 μM) abolishes serotonin-induced Ca2+ transients in HEK293/5-HT2C cells independent of PI3K inhibition, suggesting direct Gq-protein coupling disruption . Its inactive analog LY303511 replicates this effect, implicating off-target receptor interactions.
Autophagy Modulation
In hepatocytes, 25 μM LY-294002 blocks autophagosome-lysosome fusion by sequestering LC3-II, increasing p62/SQSTM1 accumulation by 4.2-fold . This PI3K-independent effect complicates interpretation of autophagy studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume